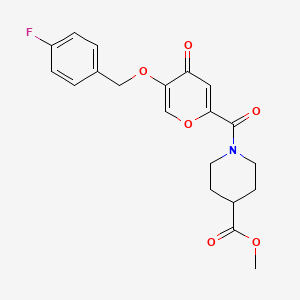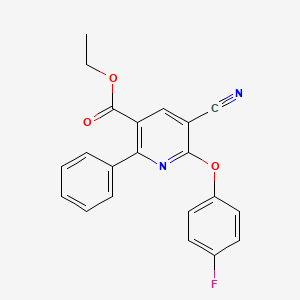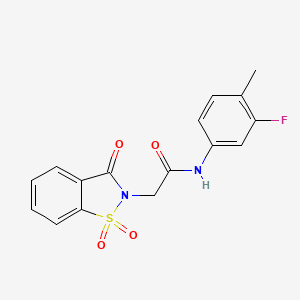![molecular formula C21H23N5O B2845600 1-[(Naphthalen-1-yl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097866-78-7](/img/structure/B2845600.png)
1-[(Naphthalen-1-yl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(Naphthalen-1-yl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, also known as NMPU, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Heterocyclic Naphthalimides in Medicinal Applications
Heterocyclic naphthalimides, including derivatives similar to 1-[(Naphthalen-1-yl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, have been identified as crucial nitrogen-containing aromatic heterocycles. Their structure enables significant interaction with biological cations, anions, small molecules, and macromolecules, demonstrating potential in medicinal applications. Research has shown that some naphthalimides have entered clinical trials as anticancer agents. Additionally, these compounds are being explored as artificial ion receptors, fluorescent probes, cell imaging agents, and potential drugs for various diseases, indicating a broad spectrum of applications in medicinal chemistry (Gong et al., 2016).
Carcinogen Metabolite Biomarkers
Studies focusing on human urinary carcinogen metabolites provide insights into the impact of environmental exposure to compounds like naphthalenes. This research is crucial for understanding how exposure to certain chemicals, potentially including naphthalene derivatives, relates to cancer. The findings from these studies contribute to the knowledge base on carcinogen exposure and its biomarkers, laying the groundwork for future investigations into chemical exposures and their health impacts (Hecht, 2002).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
Research into non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) includes the exploration of naphthalene derivatives for their potential in HIV treatment. These studies have shown that specific structural modifications, such as the inclusion of a naphthalene ring, can significantly impact the antiviral activity of NNRTIs. This highlights the importance of such compounds in developing new treatments for HIV, demonstrating the versatility and potential of naphthalene derivatives in antiviral drug design (Zakharova, 2022).
Anti-Inflammatory Applications
Substituted tetrahydropyrimidine derivatives, related to the core structure of the compound , have been synthesized and tested for their in-vitro anti-inflammatory activity. These compounds, through modifications and testing, have demonstrated potential as leads for anti-inflammatory drugs. This research illustrates the potential of pyrimidine and urea derivatives in designing new anti-inflammatory agents, further showcasing the broad applicability of these chemical frameworks in therapeutic development (Gondkar et al., 2013).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(24-14-17-8-3-7-16-6-1-2-10-19(16)17)25-15-18-9-4-13-26(18)20-22-11-5-12-23-20/h1-3,5-8,10-12,18H,4,9,13-15H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPECPJLEDLQPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



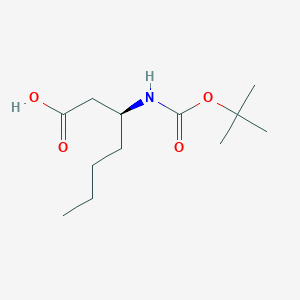
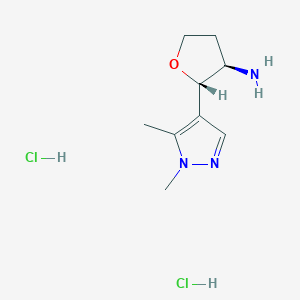
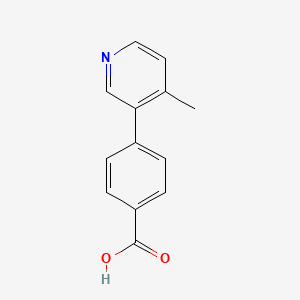
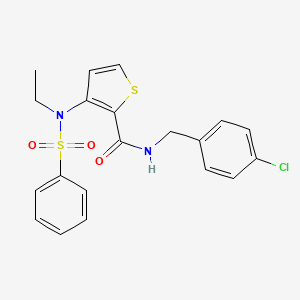

![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)
